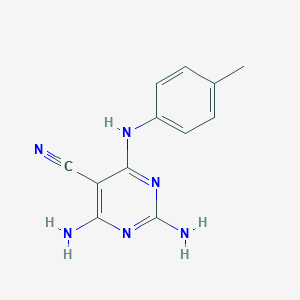![molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3](/img/structure/B498953.png)
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H19N3O4S2 . It is listed in various chemical databases and is available from certain suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a thiazole ring and an isopropoxy group . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases .科学的研究の応用
Sulfonamides in Medicinal Chemistry
Sulfonamides possess a primary sulfonamide moiety critical for their biological activity. This class of compounds has been utilized in various drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, among others. Novel sulfonamides have shown promise in targeting specific isoforms of carbonic anhydrase for the treatment of glaucoma, cancer, and obesity. The ongoing development of sulfonamides aims at enhancing selectivity and potency for therapeutic applications, suggesting a potential area of research for novel compounds like 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in similar therapeutic areas (Carta, Scozzafava, & Supuran, 2012).
Optoelectronic Applications
Research on heterocyclic compounds, such as thiazoles and benzothiazines, has explored their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and photoelectric conversion elements. The structural motif of compounds like this compound could be of interest for developing new optoelectronic materials, given the importance of nitrogen and sulfur heteroatoms in modulating electronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antifungal and Immunomodulating Activities
The study of 1,4-benzothiazine azole derivatives has demonstrated significant antifungal and immunomodulating activities. These compounds exhibit diverse biological effects, including the potential for anti-Candida activity and the ability to stimulate protective immune responses. The investigation of the structural features and substituents of these molecules has provided insights into their mechanism of action, suggesting a promising area for the development of novel antifungal agents with added immunomodulatory benefits. This could hint at potential research directions for compounds with similar structures or functional groups (Schiaffella & Vecchiarelli, 2001).
Environmental Applications
Sulfamethoxazole, another sulfonamide, has been studied for its environmental persistence and methods for its removal from aqueous solutions. This research is critical for understanding the environmental impact of sulfonamides and developing cleaner, more efficient technologies for water treatment. The findings from such studies could inform research on the environmental behavior of related compounds, including their stability, degradation pathways, and the efficacy of removal techniques (Prasannamedha & Kumar, 2020).
Safety and Hazards
特性
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B498871.png)
![3-(ethylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498872.png)
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498873.png)
![9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B498874.png)
![4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
![1H-benzimidazol-2-ylmethyl 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl sulfide](/img/structure/B498878.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B498880.png)
![2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER](/img/structure/B498882.png)
![2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B498883.png)
![3-chloro-4-methylphenyl 2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethyl ether](/img/structure/B498888.png)
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)
![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)


